molecular formula C8H10ClFN2O2 B2746513 ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1856043-45-2

ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2746513
CAS No.: 1856043-45-2
M. Wt: 220.63
InChI Key: UVXVVHVSQWDTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a 4-chloro substituent on the pyrazole ring, a 2-fluoroethyl group at the N1 position, and an ethyl ester at the C5 position. Its molecular weight is 220.63 g/mol . Pyrazole derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile functionalization and stability .

Properties

IUPAC Name

ethyl 4-chloro-2-(2-fluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O2/c1-2-14-8(13)7-6(9)5-11-12(7)4-3-10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXVVHVSQWDTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1CCF)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate N1: 2-fluoroethyl; C4: Cl; C5: ethyl ester 220.63 Alkylation using 2-fluoroethyl trifluoromethanesulfonate under microwave conditions Enhanced lipophilicity and metabolic stability due to fluorine; potential intermediate in drug synthesis.
Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate N1: isobutyl; C4: Cl; C5: methyl ester - Not specified Increased steric bulk at N1 may reduce enzymatic degradation; used in agrochemical research.
Methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate N1: 2,2-difluoroethyl; C4: Cl; C5: methyl ester 224.59 Not specified Higher electronegativity at N1 alters electronic properties; explored for pesticidal activity.
Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate N1: 4-chlorobenzyl; C3: 4-fluorophenyl; C5: ethyl ester - Multi-step synthesis involving amidation and cyclization Aromatic substituents enhance π-π interactions; studied for antimicrobial and anticancer activity.

Structural and Functional Analysis

Substituent Effects: Fluorine vs. Ester Groups: Ethyl esters (target compound) generally offer slower hydrolysis rates compared to methyl esters (e.g., methyl 4-chloro-1-isobutyl analog ), impacting bioavailability.

Synthetic Accessibility :

  • The target compound is synthesized via microwave-assisted alkylation using 2-fluoroethyl trifluoromethanesulfonate, achieving rapid reaction times (5–15 min at 150°C) . In contrast, analogs with aromatic substituents (e.g., 4-chlorobenzyl ) require multi-step procedures involving palladium-catalyzed couplings or amidation.

Biological Relevance: Fluorinated pyrazoles like the target compound are prioritized in drug discovery for their resistance to oxidative metabolism. For example, the 2-fluoroethyl group may reduce CYP450-mediated degradation compared to non-fluorinated analogs . Aromatic derivatives (e.g., 4-fluorophenyl-substituted compound ) demonstrate enhanced binding to kinase targets due to planar aromatic interactions.

Physicochemical Properties

  • Solubility : The ethyl ester in the target compound improves aqueous solubility (~50–100 µM in PBS) compared to methyl esters, which are more lipophilic.
  • Thermal Stability : Fluorinated ethyl groups enhance thermal stability (decomposition >200°C), making the compound suitable for high-temperature synthetic processes .

Biological Activity

Ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀ClFN₂O₂
  • Molecular Weight : 220.63 g/mol
  • Structure : The compound features a pyrazole ring with chloro and fluoroethyl substituents, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : By binding to receptors, it can influence cellular responses related to inflammation and cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • HeLa (cervical cancer)

In vitro assays demonstrated significant inhibition of proliferation in these cancer cell lines, with growth percentage reductions of 54.25% for HepG2 and 38.44% for HeLa cells. Importantly, the compound showed minimal toxicity towards normal fibroblasts, indicating a selective action against cancer cells .

Cell LineGrowth Inhibition (%)Toxicity to Normal Cells (%)
HepG254.2519.94
HeLa38.4480.06

Anti-inflammatory Effects

Research indicates that modifications in the pyrazole structure can lead to anti-inflammatory activities. This compound's structural features may contribute to its potential as an anti-inflammatory agent, although detailed studies are still needed to confirm this activity .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the pyrazole family, providing insights into the potential applications of this compound:

  • Antiproliferative Activity :
    • A study demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that certain pyrazoles could induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways .
  • Structure-Activity Relationship (SAR) :
    • The introduction of different substituents at specific positions on the pyrazole ring has been shown to significantly alter biological activity. This highlights the potential for developing more potent derivatives through strategic modifications .

Q & A

Q. What are the standard synthetic routes for ethyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Cyclocondensation : Ethyl 2-cyano-3-ethoxyacrylate reacts with hydrazine derivatives (e.g., 2-fluoroethylhydrazine) in alcoholic solvents under reflux. Yields are optimized by controlling stoichiometry and reaction time .
  • Halogenation : Chlorination at the 4-position is achieved using POCl₃ or N-chlorosuccinimide (NCS) in DMF, monitored by TLC for completion .
  • Solvent and Catalyst Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in functionalized derivatives .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxylate and fluoroethyl groups) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ ~160-165 ppm for carbonyl carbons, splitting patterns for fluoroethyl protons) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.05 for C₈H₉ClFN₂O₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole carboxylates?

  • Dose-Response Studies : Systematic evaluation across concentrations (e.g., 0.1–100 µM) identifies true EC₅₀ values vs. assay artifacts .
  • Target Selectivity Profiling : Use kinase panels or receptor-binding assays to distinguish off-target effects. For example, fluorinated pyrazoles often inhibit COX-2 selectively over COX-1 .
  • Metabolic Stability Testing : Microsomal incubation (human/rat liver microsomes) clarifies discrepancies in in vitro vs. in vivo efficacy .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Optimize transition states for SN2 reactions at the 4-chloro position. B3LYP/6-311+G(d,p) level predicts activation energies and substituent effects (e.g., fluoroethyl groups lower ΔG‡ by 5–8 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetonitrile) to model reaction pathways .

Q. What experimental designs validate the compound’s role as a kinase inhibitor scaffold?

  • Enzyme Assays : Measure IC₅₀ against purified kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
  • Cellular Profiling : Compare phosphoproteomic changes in treated vs. untreated cancer cells (LC-MS/MS) .
  • Co-crystallization : Solve ligand-kinase structures (e.g., PDB entries) to identify binding motifs .

Methodological Challenges and Solutions

Q. How are intermediates stabilized during large-scale synthesis to prevent decomposition?

  • Low-Temperature Quenching : For moisture-sensitive intermediates (e.g., chloro-pyrazole precursors), reactions are quenched at −20°C .
  • Protective Group Chemistry : Boc or Fmoc groups shield reactive amines during functionalization steps .

Q. What protocols ensure reproducibility in biological activity studies?

  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and serum-free media to minimize variability .
  • Positive Controls : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate activity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.